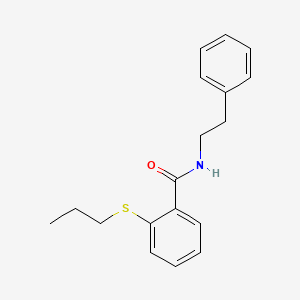
N-(2-phenylethyl)-2-(propylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-(propylthio)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is also known as PEPTB and has been synthesized using various methods.
Mécanisme D'action
PEPTB works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including the growth and survival of cancer cells. By inhibiting HSP90, PEPTB can induce apoptosis (cell death) in cancer cells and prevent their growth.
Biochemical and Physiological Effects
PEPTB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing their growth. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and preventing the accumulation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PEPTB in lab experiments is its specificity for HSP90. This allows researchers to study the role of HSP90 in cellular processes and disease without affecting other proteins. However, one limitation is the complexity of its synthesis, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for the use of PEPTB in scientific research. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the study of its potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, it could be studied for its potential use in combination therapy with other drugs to enhance their efficacy in treating cancer and other diseases.
Conclusion
In conclusion, N-(2-phenylethyl)-2-(propylthio)benzamide, or PEPTB, is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. While its synthesis is complex, it has the potential to be a valuable tool in studying cellular processes and developing new treatments for disease.
Méthodes De Synthèse
PEPTB is a complex compound that requires a multi-step synthesis process. One method involves the reaction of 2-bromo-N-(2-phenylethyl)benzamide with propylthiol in the presence of a palladium catalyst. This reaction results in the formation of PEPTB with a yield of around 50%. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
PEPTB has been studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-14-21-17-11-7-6-10-16(17)18(20)19-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMQSPOBLPZKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459928.png)
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)

![4-(difluoromethoxy)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5459951.png)

![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5459982.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)
![ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)

![8-[3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5460007.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5460008.png)
![5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5460016.png)
